![molecular formula C12H13N5O B2633930 N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 921074-85-3](/img/structure/B2633930.png)
N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
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Overview
Description
“N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide” is a unique chemical compound with diverse applications ranging from medicinal chemistry to material science. It’s a derivative of tetrazole, a five-membered aza compound with 6π electrons . Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
Scientific Research Applications
Organic Synthesis
Tetrazoles, including the compound , are important in organic synthesis . They are used in the synthesis of various compounds, including trifluoromethanesulfonamide derivatives .
Medicinal Chemistry
Tetrazoles have diverse biological applications, predominantly in the area of medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .
Coordination Chemistry
Tetrazoles are also used in coordination chemistry . Their planar structure favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Catalysis
Tetrazoles are used in catalysis . Their electron-donating and electron-withdrawing properties make them useful in this field .
Materials Science
In materials science, tetrazoles are used due to their unique properties . For example, tetrazolate anions are more soluble in lipids than carboxylic acids, which allows molecules to penetrate more easily through cell membranes .
Pharmaceutical Applications
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which this compound belongs, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .
Biochemical Pathways
Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Given the wide range of biological activities of tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c18-12(9-6-7-9)13-8-11-14-15-16-17(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIYPIOCMBREQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-phenyl-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide |
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